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Introduction
(S)-Ceralasertib, also known as AZD6738, is an investigational, orally bioavailable, and

selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a

critical component of the DNA Damage Response (DDR) pathway, a network of cellular

processes that sense, signal, and repair DNA damage to maintain genomic integrity.[2] In the

context of gastric cancer, a disease often characterized by genomic instability, targeting the

DDR pathway with agents like Ceralasertib presents a promising therapeutic strategy.[3] This

technical guide provides an in-depth overview of the foundational preclinical and clinical

research on (S)-Ceralasertib in gastric cancer, with a focus on its mechanism of action,

synergistic potential, and predictive biomarkers.

Mechanism of Action: ATR Inhibition and Synthetic
Lethality
Ceralasertib exerts its anti-tumor effects by inhibiting the kinase activity of ATR.[1] ATR is a key

sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled

replication forks.[2][3] Upon activation, ATR phosphorylates a cascade of downstream targets,

most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair,

and stabilize replication forks.[3][4][5] By inhibiting ATR, Ceralasertib prevents the
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phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle

checkpoint, disruption of DNA repair, and ultimately, tumor cell apoptosis.[5]

A key therapeutic concept underpinning the use of Ceralasertib is "synthetic lethality." This

occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing defect in

another DDR pathway component, such as the Ataxia Telangiectasia Mutated (ATM) kinase.

ATM is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, the cells

become heavily reliant on the ATR pathway to repair DNA damage and survive. Inhibition of

ATR in this context leads to a catastrophic level of unrepaired DNA damage and selective

cancer cell death. Preclinical studies have demonstrated this synthetic lethal relationship in

ATM-deficient gastric cancer cells.[6]

Preclinical Data in Gastric Cancer
In Vitro Studies: Cell Line Sensitivity
The anti-proliferative activity of Ceralasertib has been evaluated in a panel of human gastric

cancer cell lines. A study by Min et al. investigated the effects of AZD6738 in 14 gastric cancer

cell lines and identified a range of sensitivities.[6] The ATM-deficient cell line SNU-601 was

particularly sensitive to Ceralasertib, while the ATM-proficient cell line SNU-484 was resistant.

[6]

Gastric Cancer Cell Line ATM Status
IC50 (µM) of Ceralasertib
(AZD6738)

SNU-601 Deficient
Sensitive (Specific value not

provided in abstract)[6]

SNU-484 Proficient
Resistant (Specific value not

provided in abstract)[6]

Other 12 cell lines Variable Heterogeneous responses[6]

Note: The specific IC50 values for all 14 cell lines were reported in the supplementary materials

of the cited publication, which could not be accessed for this guide.

In Vivo Studies: Xenograft Models
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The anti-tumor efficacy of Ceralasertib has been demonstrated in a gastric cancer xenograft

model using the ATM-deficient SNU-601 cell line. In this model, oral administration of

Ceralasertib at a dose of 50 mg/kg daily resulted in a significant suppression of tumor growth

compared to the vehicle control.[6] Pathologic examination of the tumors from the treated mice

revealed reduced proliferation, as indicated by Ki-67 staining, and increased apoptosis, as

measured by TUNEL assay and cleaved PARP levels.

Xenograft
Model

Treatment Dosage
Tumor Growth
Inhibition

Apoptosis
Induction

SNU-601 (ATM-

deficient)

Ceralasertib

(AZD6738)

50 mg/kg daily

(oral)

Significant

suppression of

tumor volume[6]

Increased

cleaved PARP

Clinical Research: Phase II Trial in Advanced Gastric
Cancer
A significant clinical investigation of Ceralasertib in gastric cancer is a Phase II, open-label,

single-center, non-randomized study (NCT03780608) evaluating Ceralasertib in combination

with Durvalumab, an anti-PD-L1 antibody, in patients with previously treated advanced gastric

cancer.[7][8][9]

Study Design and Treatment Regimen
Patients received Ceralasertib at a dose of 240 mg twice daily on days 15-28 of a 28-day cycle,

in combination with Durvalumab administered at 1500 mg on day 1 of every 4-week cycle.[7][9]

The primary endpoint was the Overall Response Rate (ORR).[7][9]

Efficacy Results
Among 31 evaluable patients, the combination of Ceralasertib and Durvalumab demonstrated

promising anti-tumor activity.[7][9]
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Efficacy Endpoint Result 95% Confidence Interval

Overall Response Rate (ORR) 22.6% 9.6% to 41.1%

Disease Control Rate (DCR) 58.1% 39.1% to 75.5%

Median Progression-Free

Survival (PFS)
3.0 months 2.1 to 3.9 months

Median Overall Survival (OS) 6.7 months 3.8 to 9.6 months

Biomarker Analysis and Predictive Value
Exploratory biomarker analysis revealed that patients with a loss of ATM expression and/or a

high proportion of a mutational signature attributable to homologous repair deficiency (sig.

HRD) had a significantly longer median Progression-Free Survival (PFS) compared to those

with intact ATM and low sig. HRD (5.60 vs 1.65 months).[7][9] This clinical finding strongly

supports the preclinical hypothesis of synthetic lethality between ATR inhibition and ATM

deficiency.

Safety and Tolerability
The combination of Ceralasertib and Durvalumab was found to have a manageable safety

profile.[7][8] The most common treatment-emergent adverse events of any grade were fatigue,

nausea, anorexia, anemia, and thrombocytopenia.[10] Grade 3 or higher adverse events were

primarily hematologic in nature, consistent with the expected toxicities of Ceralasertib.[10]

Experimental Protocols
Cell Proliferation (MTT) Assay

Cell Seeding: Seed gastric cancer cells in 96-well plates at a density of 1 x 10^4 cells per

well and allow them to adhere overnight.[6]

Drug Treatment: Treat the cells with increasing concentrations of Ceralasertib (ranging from

0 to 1 µmol/L) for 5 days.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at
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37°C.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[6]

Western Blot Analysis
Cell Lysis: Lyse treated and untreated gastric cancer cells in a suitable lysis buffer (e.g.,

RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-ATR, ATR, p-CHK1, CHK1, cleaved PARP, β-actin) overnight at 4°C.

Specific antibody dilutions should be optimized as per the manufacturer's instructions.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Immunofluorescence for RAD51 Foci
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Cell Culture and Treatment: Grow gastric cancer cells on coverslips and treat with

Ceralasertib as required.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by

permeabilization with 0.5% Triton X-100 in PBS.

Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51

overnight at 4°C.

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled

secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips

on microscope slides.

Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

In Vivo Xenograft Study
Cell Implantation: Subcutaneously inject ATM-deficient gastric cancer cells (e.g., SNU-601)

into the flanks of immunodeficient mice (e.g., nude mice).

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a

specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

[6]

Drug Administration: Administer Ceralasertib (e.g., 50 mg/kg daily) or vehicle control orally to

the respective groups.[6]

Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using

calipers.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis, including immunohistochemistry for Ki-67 and cleaved PARP.
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Caption: Ceralasertib inhibits ATR, blocking CHK1 activation and downstream DNA repair,

leading to apoptosis.
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Caption: Ceralasertib induces synthetic lethality in ATM-deficient cancer cells by inhibiting the

compensatory ATR pathway.
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In Vitro Assays
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Caption: In vitro workflow for evaluating Ceralasertib's effects on gastric cancer cell lines.

Conclusion
The foundational research on (S)-Ceralasertib in gastric cancer highlights its potential as a

targeted therapy, particularly in tumors with underlying DNA damage response deficiencies.

The preclinical evidence for synthetic lethality in ATM-deficient models, coupled with the

promising clinical activity observed in patients with ATM loss, provides a strong rationale for

biomarker-driven clinical trials. The detailed experimental protocols and data presented in this

guide offer a comprehensive resource for researchers and drug development professionals

working to advance novel therapies for gastric cancer. Further investigation into combination

strategies and a deeper understanding of resistance mechanisms will be crucial in fully

realizing the therapeutic potential of Ceralasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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